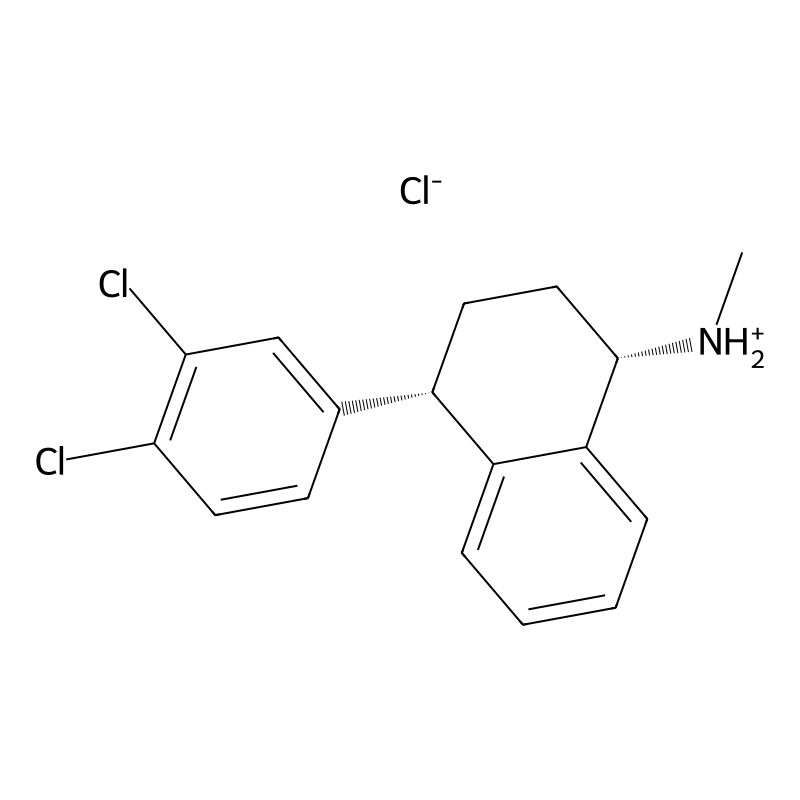

Sertraline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Depression

Major depressive disorder (MDD) is a leading cause of disability worldwide. The exact cause of MDD remains unclear, but research suggests low levels of serotonin, a neurotransmitter, might play a role []. Sertraline acts by blocking the reuptake of serotonin by presynaptic neurons, leading to increased availability in the synaptic cleft. This enhanced serotonin signaling is believed to contribute to the antidepressant effects of sertraline [].

Source

[] *Lemon, M., & Nutt, D. J. (2000). The role of serotonin in the pathophysiology of depression. Journal of Psychopharmacology, 14(4), 123-134. )

Applications Beyond Depression

While MDD is the primary use of sertraline, research is exploring its efficacy in treating other conditions:

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. It is chemically classified as a phenyl-alkylamine and is recognized for its efficacy in enhancing serotonin levels in the brain, which contributes to mood regulation. The compound is known for its relatively favorable side effect profile compared to other antidepressants, making it a popular choice in clinical settings.

Sertraline acts as an SSRI. It works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that helps regulate mood, emotions, and behavior. By increasing serotonin levels, sertraline helps improve symptoms of depression and other mental health conditions [].

Chemical Reactions with other substances

Sertraline can interact with other medications, potentially increasing serotonin levels to dangerous levels. This can lead to a condition called serotonin syndrome, which can cause serious side effects [].

Physical and Chemical Properties

- Toxicity: Sertraline can cause side effects such as nausea, diarrhea, dizziness, and sexual dysfunction []. In rare cases, it can increase suicidal thoughts in young people [].

- Contraindications: Sertraline should not be taken with certain other medications, including monoamine oxidase inhibitors (MAOIs) [].

- Pregnancy: Sertraline may cause harm to the developing fetus, and its use during pregnancy should be weighed against the benefits [].

- Formation of Imine: The initial step typically involves the reaction of tetralone with monomethylamine to form an imine intermediate.

- Hydrogenation: The imine undergoes catalytic hydrogenation, often using palladium on carbon as a catalyst, to yield the amine derivative.

- Salt Formation: The resulting free base is then treated with hydrochloric acid to form sertraline hydrochloride.

Sertraline hydrochloride functions primarily as a selective serotonin reuptake inhibitor, which means it blocks the reabsorption of serotonin in the brain, increasing its availability in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety. Additionally, sertraline has been shown to have effects on other neurotransmitter systems, including norepinephrine and dopamine, although its primary action remains on serotonin.

Clinical studies have demonstrated its effectiveness in reducing depressive symptoms and preventing relapse in patients with major depressive disorder. It is also noted for its relatively low potential for abuse and dependence compared to other classes of antidepressants.

Several methods have been developed for the synthesis of sertraline hydrochloride:

- Traditional Synthesis: The original synthesis involves multiple steps starting from ortho-dichlorobenzene and α-naphthol through alkylation and amination reactions followed by hydrogenation .

- Improved Industrial Synthesis: Recent advancements have streamlined the process, reducing hazardous byproducts and improving yields. This method employs a telescoped process that integrates several steps into one continuous flow, enhancing efficiency .

- Polymorphic Forms: Different polymorphic forms of sertraline hydrochloride can be produced, with Form II being particularly noted for its stability and solubility characteristics .

Sertraline hydrochloride is widely used in clinical practice for various psychiatric conditions:

- Major Depressive Disorder: Effective in treating moderate to severe depression.

- Obsessive-Compulsive Disorder: Reduces compulsive behaviors and intrusive thoughts.

- Panic Disorder: Alleviates panic attacks and associated anxiety.

- Social Anxiety Disorder: Helps manage anxiety related to social interactions.

Additionally, it has been investigated for off-label uses such as post-traumatic stress disorder and premenstrual dysphoric disorder.

Sertraline hydrochloride may interact with various medications and substances:

- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to serious side effects like serotonin syndrome.

- Other Antidepressants: Increased risk of serotonin syndrome when combined with other SSRIs or serotonergic agents.

- Anticoagulants: There may be an increased risk of bleeding when used with anticoagulants like warfarin due to altered platelet function.

Studies emphasize the importance of monitoring patients for potential interactions when initiating or discontinuing sertraline therapy .

Sertraline hydrochloride shares similarities with several other selective serotonin reuptake inhibitors and antidepressants. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Fluoxetine | Selective serotonin reuptake inhibitor | First SSRI approved; long half-life |

| Paroxetine | Selective serotonin reuptake inhibitor | More sedative effects; higher withdrawal symptoms |

| Citalopram | Selective serotonin reuptake inhibitor | Fewer drug interactions; dose-dependent effects |

| Escitalopram | Selective serotonin reuptake inhibitor | S-enantiomer of citalopram; higher potency |

| Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Dual action on serotonin and norepinephrine |

Uniqueness of Sertraline Hydrochloride

Sertraline hydrochloride is unique due to its specific chemical structure that allows it to selectively inhibit serotonin reuptake without significantly affecting norepinephrine or dopamine levels at therapeutic doses. This selectivity contributes to its efficacy and safety profile compared to other antidepressants that may have broader neurotransmitter effects.

The history of sertraline hydrochloride traces back to the early 1970s when Pfizer chemist Reinhard Sarges synthesized a novel series of psychoactive compounds, including lometraline, based on the structures of the neuroleptics thiothixene and pinoxepin. This work led to tametraline, a norepinephrine and weaker dopamine reuptake inhibitor. However, development of tametraline was soon discontinued due to undesired stimulant effects observed in animals.

In 1977, pharmacologist Kenneth Koe at Pfizer became interested in the tametraline series after comparing structural features of various reuptake inhibitors. He collaborated with chemist Willard Welch to synthesize previously unexplored tametraline derivatives. While many of these compounds were potent norepinephrine and triple reuptake inhibitors, surprisingly, one of the generally inactive cis-analogs showed serotonin reuptake inhibition properties. Welch then prepared stereoisomers of this compound, which were tested in vivo by animal behavioral scientist Albert Weissman. The most potent and selective (+)-isomer was further developed and eventually named sertraline.

Interestingly, Koe and his colleagues did not initially set out to produce a selective serotonin reuptake inhibitor. Their discovery was somewhat serendipitous, as Weissman and Koe recalled that "the group did not set up to produce an antidepressant of the SSRI type" and "in that sense their inquiry was not very goal driven". According to Welch, they worked "outside the mainstream at Pfizer" and even "did not have a formal project team". The group had to overcome initial bureaucratic reluctance to pursue sertraline's development.

Sertraline was approved by the US Food and Drug Administration (FDA) in 1991 based on the recommendation of the Psychopharmacological Drugs Advisory Committee, having already become available in the United Kingdom the previous year. However, the approval process was not without controversy. Paul Leber, the director of the FDA Division of Neuropharmacological Drug Products, noted it was a "tough decision," as the treatment effect on outpatients with depression had been "modest to minimal". Critics pointed out limitations in the clinical trials, including a 40% dropout rate that significantly decreased their validity.

Significance in Psychopharmacology

Sertraline's introduction represented a significant advancement in the pharmacotherapy of psychiatric disorders. As a second-generation SSRI, sertraline offered improved tolerability and safety compared to earlier antidepressants such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). This improved profile stems from sertraline's selectivity for serotonin transporters with minimal activity at histaminergic, cholinergic, and adrenergic receptors.

The drug's significance is underscored by its inclusion on the World Health Organization's List of Essential Medicines, recognizing its importance in meeting the priority mental health needs of the global population. In the recently updated WHO Essential Medicine List, sertraline is listed as essential for treating depressive, anxiety, and obsessive-compulsive disorders.

Sertraline's pharmacological profile distinguishes it from other SSRIs. Beyond its primary mechanism of serotonin reuptake inhibition, sertraline demonstrates moderate dopamine transporter inhibition and sigma-1 receptor binding. These additional properties may contribute to its clinical efficacy profile and potentially explain some of its benefits in improving energy, motivation, and concentration.

Current Research Landscape

The current research landscape surrounding sertraline continues to evolve, with ongoing investigations into its efficacy, safety, and potential new applications. Recent large-scale trials have examined sertraline's effectiveness in primary care settings. The PANDA trial, one of the largest placebo-controlled trials of an antidepressant not funded by the pharmaceutical industry, found that while sertraline did not lead to clinically meaningful reduction in depressive symptoms at 6 weeks, it did show evidence of reduced anxiety symptoms, better mental health-related quality of life, and self-reported improvements in mental health. These findings suggest that sertraline's benefits may extend beyond its traditional role in treating depression.

A systematic review and meta-analysis published in the Journal of Clinical Psychiatry indicated that sertraline may be statistically significantly better than fluoxetine (relative risk [RR] = 0.85, 99% CI = 0.74 to 0.98; number needed to treat [NNT] = 12) and other SSRIs as a class (RR = 0.88, 99% CI = 0.78 to 0.99; NNT = 17). The results suggest that sertraline may be a preferred candidate as the initial choice of antidepressant for people with major depression.

Recent pharmacovigilance studies have expanded our understanding of sertraline's safety profile. A comprehensive 2025 analysis of the FDA Adverse Event Reporting System identified new potential safety signals for bruxism, microscopic colitis, and genital anesthesia beyond the known adverse events. This study analyzed data from the first quarter of 2004 through the first quarter of 2024, finding that 26.77% of adverse reactions occurred within one week of administration.

Environmental concerns have also emerged as an important area of research. A recent review cited sertraline among dozens of drugs detected in marine organisms and seafood, raising concerns about its aquatic toxicity. This highlights the importance of considering not only the clinical efficacy and safety of medications but also their broader environmental implications.

Serotonergic System Modulation

Serotonin Reuptake Inhibition Mechanisms

Sertraline hydrochloride primarily inhibits the serotonin transporter (SERT), a presynaptic membrane protein responsible for reuptaking serotonin from the synaptic cleft into neurons. By binding to SERT with high affinity (Ki ≈ 0.3 nM), sertraline blocks serotonin reuptake, increasing extracellular serotonin concentrations by approximately 300–500% in cortical regions [1] [3]. Structural studies suggest sertraline stabilizes SERT in an outward-facing conformation, preventing conformational changes required for serotonin translocation [1]. Positron emission tomography (PET) imaging using [(11)C]DASB demonstrates that a single 50 mg dose achieves 69.1–77.9% SERT occupancy within 4 hours, remaining at 52.8–57.8% after 48 hours [3]. This prolonged occupancy correlates with sertraline’s active metabolite, desmethylsertraline, which exhibits a half-life of 62–104 hours [3].

Presynaptic and Postsynaptic Effects

Chronic sertraline administration induces adaptive changes in serotonin receptor dynamics. Presynaptically, sustained serotonin elevation downregulates 5-HT~1A~ autoreceptors over 2–4 weeks, disinhibiting serotonergic neuron firing in the dorsal raphe nucleus [1]. Postsynaptically, increased synaptic serotonin upregulates 5-HT~2A~ and 5-HT~2C~ receptors in the prefrontal cortex, enhancing cortical excitability. Longitudinal studies associate these changes with increased expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, mediated through activation of cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) [1].

Temporal Dynamics of Serotonergic Modulation

The therapeutic delay of sertraline (2–6 weeks) corresponds to the time required for neuroplastic adaptations rather than acute serotonin elevation. PET studies reveal that while SERT occupancy peaks within hours, downstream effects like BDNF upregulation and dendritic spine remodeling in the hippocampus emerge over weeks [1] [3]. Electrophysiological data show that acute sertraline exposure reduces synaptic strength at cholinergic synapses by 30–40%, but chronic treatment restores synaptic efficacy through compensatory mechanisms involving NMDA receptor trafficking [2] [4].

Secondary Pharmacological Actions

Dopaminergic System Interactions

At doses ≥200 mg/day, sertraline inhibits the dopamine transporter (DAT) with moderate affinity (Ki ≈ 25 nM), occupying ~20% of striatal DAT sites [1]. This activity increases extracellular dopamine by 18–22% in the nucleus accumbens, though less potently than selective dopamine reuptake inhibitors. Functional MRI studies suggest DAT inhibition contributes to sertraline’s pro-motivational effects in treatment-resistant depression, particularly in patients with comorbid fatigue or psychomotor retardation [1].

Sigma Receptor Binding Properties

Sertraline acts as an inverse agonist at sigma-1 receptors (σ~1~R) with an IC~50~ of 57 nM, modulating endoplasmic reticulum-mitochondria signaling [4]. In hippocampal slices, σ~1~R inverse agonism inhibits long-term potentiation (LTP) by 40–60% through GluN2B-containing NMDA receptor antagonism [4]. Paradoxically, both σ~1~R agonists (e.g., PRE-084) and antagonists (e.g., NE-100) reverse sertraline-induced LTP suppression, suggesting a homeostatic role for σ~1~R in synaptic plasticity [4].

Effects on Other Neurotransmitter Systems

Sertraline exhibits off-target activity at several neurotransmitter systems:

- Cholinergic: Inhibits acetylcholinesterase (AChE) at micromolar concentrations (IC~50~ ≈ 2.4 μM), increasing hippocampal acetylcholine levels by 15–20% [1]. Concurrently, it reduces synaptogenesis between cholinergic neurons by 35–50% through presynaptic calcium channel modulation [2].

- Glutamatergic: At 1 μM concentrations, reduces NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) by 30–40% via σ~1~R-dependent mechanisms, without affecting AMPA receptor currents [4].

- Neurosteroid: Alters allopregnanolone synthesis by inhibiting 5α-reductase, potentially contributing to gender-specific therapeutic responses [4].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H302 (98.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (14.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

79617-95-1

FDA Medication Guides

Sertraline Hydrochloride

CONCENTRATE;ORAL

TABLET;ORAL

UPJOHN

08/18/2023

Sertraline

Sertraline Hydrochloride

CAPSULE;ORAL

ALMATICA PHARMA

08/18/2023

Use Classification

Dates

1:Br J Clin Pharmacol. 2004 Nov;58 Suppl 1:25-33. Concurrent administration of donepezil HCl and sertraline HCl in healthy volunteers: assessment of pharmacokinetic changes and safety following single and multiple oral doses.Nagy CF,Kumar D,Perdomo CA,Wason S,Cullen EI,Pratt RD, PMID: 15496220 PMCID: PMC1884554 DOI: 10.1111/j.1365-2125.2004.01801.x

Abstract: AIM: This study evaluated the safety and pharmacokinetics (PK) of donepezil HCl and sertraline HCl when administered separately and in combination.METHODS: This was a randomized, open-label, three-period crossover study. In consecutive dosing periods separated by washout periods of > or = 3 weeks, healthy volunteers received either oral donepezil HCI 5 mg once daily for 15 days, oral sertraline HCl 50 mg once daily for 5 days followed by 10 days of once-daily sertraline HCl 100 mg, or the simultaneous administration of oral donepezil HCl and sertraline HCl. Plasma donepezil and sertraline concentrations were determined by high performance liquid chromatography/mass spectrometry. Safety was evaluated by physical and laboratory evaluations and the monitoring of adverse events (AEs).RESULTS: A total of 19 volunteers (16 male and three female) were enrolled. Three male subjects withdrew from the study prematurely due to AEs (one case of nausea/stomach cramps and one case of eosinophilia during combination treatment, and one upper respiratory tract infection during treatment with sertraline HCl alone). In subjects who completed all three treatment periods (n = 16), the concurrent administration of donepezil HCl and sertraline HCl did not alter the steady-state (day 15) PK parameters of donepezil HCl. A small (< 12%) but statistically significant (P = 0.02) increase in donepezil C(max) was seen after single doses of sertraline HCl and donepezil HCl on day 1 but this was not thought to be clinically meaningful. No significant differences in the t(max) or AUC(0-24 h) of donepezil were observed between the donepezil HCl only or donepezil HCl plus sertraline HCl groups on day 1. No significant changes in sertraline PK parameters were observed either on day 1 (single dose) or on day 15 (steady state) when sertraline HCl was co-administered with donepezil HCl. Generally, the concurrent administration of donepezil HCl and sertraline HCl was well tolerated, with no serious AEs reported during the study. Some digestive system AEs tended to occur more frequently during combination treatment than with either treatment alone, but there was no statistically significant increase in the incidence of any individual AE. The most common AEs during the combination therapy were nausea and diarrhoea, which were rated as mild or moderate in severity. These AEs were also reported during the administration of each drug alone.CONCLUSIONS: The co-administration of once-daily oral donepezil HCl 5 mg for 15 days and once-daily oral sertraline HCl (50 mg for 5 days increased to 100 mg for 10 days) did not result in any clinically meaningful pharmacokinetic interactions, and no unexpected AEs were observed.